N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a furan-2-ylmethyl moiety, a phenyl-substituted 1,2,4-thiadiazole ring, and a thioether linkage bridging the acetamide and heterocyclic components. This compound belongs to a class of molecules where sulfur-containing heterocycles (e.g., thiadiazoles, triazoles) are critical for modulating biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(16-9-12-7-4-8-20-12)10-21-15-17-14(18-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKQOVAEDDMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Molecular Formula: C15H13N3O2S2
- Molecular Weight: 331.41 g/mol
- Purity: Typically around 95%.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan intermediate : The reaction of furan derivatives with suitable reagents under controlled conditions.
- Thiadiazole formation : The introduction of the thiadiazole moiety through reactions involving phenyl hydrazine derivatives and suitable carboxylic acids.
- Final coupling : The acetamide group is introduced to yield the final product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:
- Cell Line Studies : Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Interaction with receptors such as vascular endothelial growth factor receptor (VEGFR) has been suggested as a mechanism for its antiproliferative effects .
- Molecular Docking Studies : These studies indicate that the compound may bind effectively to target proteins, enhancing its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| N-(furan-2-y... | 0.28 | MCF7 | Enzyme inhibition |
| Similar Thiadiazole Derivative | 0.52 | A549 (lung) | Receptor modulation |
| Another Analog | 4.27 | HCT116 | Molecular binding |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
-
Study on Thiadiazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer properties, showing promising activity against multiple cell lines .
"The introduction of electron-donating groups significantly enhances cytotoxic activity" .
- Microwave-Assisted Synthesis : This method was employed to improve yields and reduce reaction times during the synthesis of similar compounds, leading to enhanced biological evaluations .
Comparison with Similar Compounds
Structural and Functional Features
The compound’s structural uniqueness lies in the combination of a 1,2,4-thiadiazole ring and furan-2-ylmethyl substituent. Below is a comparison with key analogs from the literature:
Key Observations
Heterocycle Impact: 1,2,4-Thiadiazole vs. However, triazole derivatives (e.g., AS111, VUAA1) show higher reported bioactivity in anti-inflammatory and receptor modulation . Furan Substitution: The furan-2-yl group in the target compound and ’s analog may enhance π-π interactions with aromatic residues in target proteins, similar to benzodioxole in Compound 9 .
Biological Activity Trends: Anti-inflammatory: Pyridyl and methylphenyl substituents (AS111) correlate with cyclooxygenase-2 (COX-2) inhibition, while the target compound’s phenyl-thiadiazole motif may favor alternative pathways . Anticancer: Oxadiazole derivatives (e.g., Compound 9) inhibit MMP-9, a protease linked to metastasis. Receptor Modulation: Triazole-thioacetamides like VUAA1 act as insect Orco receptor agonists, whereas structural differences in the target compound (thiadiazole vs. triazole) likely alter target specificity .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s acetamides (acid-amine coupling, >95% purity).
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- Its hydrogen bond acceptors (5) are lower than VUAA1 (6), possibly reducing off-target interactions .
Structure-Activity Relationship (SAR) Highlights
- Thiadiazole vs. Triazole : Replacing the thiadiazole with a triazole (as in AS111) may enhance anti-inflammatory activity but reduce metabolic stability due to decreased electronegativity .
- Furan vs. Benzodioxole: The furan-2-ylmethyl group (target) vs. benzodioxole (Compound 9) may alter binding to MMP-9 or other proteases due to differences in ring size and electron density .
Q & A
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A general approach involves reacting a thione precursor (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with a chloroacetamide derivative in ethanol/water under reflux with KOH as a base. The reaction mixture is then cooled, filtered, and recrystallized from ethanol . For analogous thiadiazole derivatives, refluxing in triethylamine with chloroacetyl chloride has also been employed .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the acetamide backbone and substituent integration.
- IR Spectroscopy : To identify thioether (C-S) and amide (C=O) functional groups.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Ethanol or pet-ether are common solvents for isolating pure crystals .
- Column Chromatography : Useful for separating byproducts using ethyl acetate/hexane gradients.
- TLC Monitoring : Hexane:ethyl acetate (9:1) is a standard solvent system for tracking reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Ethanol/water mixtures enhance solubility of polar intermediates .
- Base Strength : KOH promotes deprotonation of thiol groups, accelerating nucleophilic substitution .
- Reaction Time : Extended reflux (e.g., 5–7 hours) ensures completion, as monitored by TLC .
- Temperature Control : Avoid overheating to prevent decomposition of the thiadiazole ring.
Q. What in vitro models are suitable for assessing its biological activity?
- Methodological Answer :
- Antibacterial Assays : Use Staphylococcus aureus and Escherichia coli in broth microdilution tests (MIC determination) .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure apoptosis induction .
- Anti-Inflammatory Models : Evaluate inhibition of carrageenan-induced edema in rodent paws .
Q. How to perform structure-activity relationship (SAR) studies to identify key functional groups?
- Methodological Answer :
Synthesize Analogues : Vary substituents on the furan, phenyl, or thiadiazole moieties.
Biological Testing : Compare IC50 values across analogues in selected assays.
Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., COX-2 or tubulin) .
- Example SAR Insight : The thiadiazole ring enhances electron-withdrawing effects, critical for stabilizing interactions with biological targets .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies.
- Purity Verification : Use HPLC to confirm compound integrity (>95% purity) .
- Model Selection : Cross-validate results in both cell-based and animal models to distinguish in vitro artifacts from true efficacy .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Solvent Volume : Ethanol/water mixtures may require large volumes; switch to greener solvents like PEG-400.
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1 molar ratio of thione to chloroacetamide) to minimize side reactions .
- Crystallization Efficiency : Use seed crystals or controlled cooling to improve yield during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
